molecular formula C18H9Cl2F6N3O2 B2477933 1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone CAS No. 303151-90-8

1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone

Cat. No. B2477933
CAS RN: 303151-90-8
M. Wt: 484.18
InChI Key: ZZFRYTZHNLPVHN-UHFFFAOYSA-N
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Description

This compound is a pyridinone derivative, which means it contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a ketone functional group (C=O) attached . It also has trifluoromethyl (-CF3) and chloro (-Cl) substituents, which can significantly affect its reactivity and properties .


Molecular Structure Analysis

The presence of the pyridine ring, ketone group, and halogen substituents would all contribute to the overall molecular structure. The electronegativity of the fluorine and chlorine atoms could cause them to pull electron density towards themselves, creating polar bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl and chloro groups, which could make the pyridine ring less nucleophilic . The carbonyl group in the pyridinone could be reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of halogens might increase its molecular weight and could affect its solubility in various solvents .

Scientific Research Applications

Phytotoxicity Studies

One significant application of this compound is in the study of phytotoxicity. Research conducted by Buhler and Burnside (1984) found that the phytotoxicity of related compounds increased with a decrease in carrier volume and addition of crop oil concentrate. These findings are crucial for understanding how variations in application methods impact phytotoxicity in agricultural contexts (Buhler & Burnside, 1984).

Synthesis and Chemical Properties

Niu Wen-bo (2011) focused on synthesizing a similar compound, an important intermediate in creating new insecticides. This research underscores the relevance of such compounds in developing new pest control solutions (Niu Wen-bo, 2011). Additionally, Yang Yun-shang (2010) synthesized novel compounds related to this chemical, further highlighting its potential in various chemical synthesis processes (Yang Yun-shang, 2010).

Herbicidal Activity

A 1990 study by Richard W. Brown investigated the herbicidal activity of similar compounds, noting the significance of specific configurations in biological activity. This research provides insights into the potential use of such compounds in weed control (Brown, 1990).

Radiochemical Synthesis

L. Brown et al. (2001) conducted a study on the radiochemical synthesis of a compound with a high affinity for nicotinic acetylcholine receptors, indicating potential applications in medical imaging and neuroscience (L. Brown et al., 2001).

Safety and Hazards

The safety and hazards would depend on various factors, including the specific properties of this compound. As a general rule, handling of chemical substances should always be done with appropriate protective equipment and in a controlled environment .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylpyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2F6N3O2/c1-8-14(31-16-12(20)5-10(7-28-16)18(24,25)26)13(30)2-3-29(8)15-11(19)4-9(6-27-15)17(21,22)23/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFRYTZHNLPVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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